ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a methoxyphenyl group, a pyridinyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.
Incorporation of the Pyridinyl Group: The pyridinyl group can be added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid derivative.
Formation of the Amido Linkage: The amido linkage is formed by reacting the triazole intermediate with an appropriate amine under peptide coupling conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyridinyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Hydrolysis: Carboxylic acid, ethanol
Scientific Research Applications
Ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamides: These compounds share the triazole core but differ in the substituents attached to the triazole ring.
Pyridinyl-triazoles: Similar to the compound , these derivatives contain a pyridinyl group but may have different functional groups attached to the triazole ring.
Methoxyphenyl-triazoles: These compounds feature a methoxyphenyl group and a triazole ring but differ in the other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 3-[[1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-3-33-24(31)16-9-8-10-17(15-16)26-23(30)21-22(18-11-6-7-14-25-18)29(28-27-21)19-12-4-5-13-20(19)32-2/h4-15H,3H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHASQLRUOCYPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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